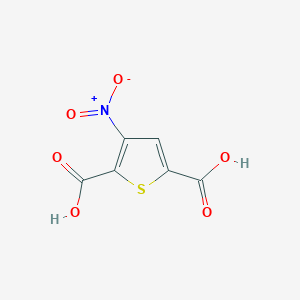

![molecular formula C8H10N4O5S2 B1429173 3-甲氧基-4,6-双(甲磺酰基)-1H-吡唑并[3,4-d]嘧啶 CAS No. 1061346-75-5](/img/structure/B1429173.png)

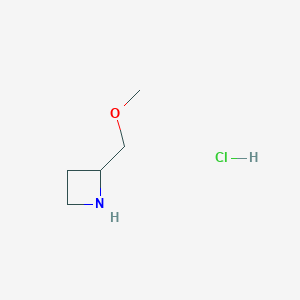

3-甲氧基-4,6-双(甲磺酰基)-1H-吡唑并[3,4-d]嘧啶

描述

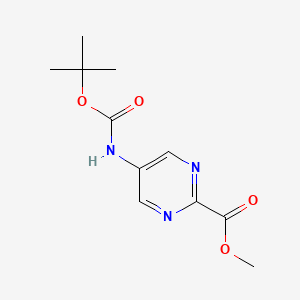

“3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C8H10N4O5S2 and a molecular weight of 306.32 . It’s a type of pyrimidine derivative .

Synthesis Analysis

While specific synthesis methods for “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” are not available, general synthetic routes to access 2-amino-pyrido[3,4-d]pyrimidine derivatives have been reported . These involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation .Chemical Reactions Analysis

The chemical reactivity of “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” would depend on its molecular structure and the conditions under which it is used. Pyrimidine derivatives are known to participate in a variety of chemical reactions .科学研究应用

- Field : Organic Chemistry

- Application Summary : Pyrimidine derivatives have been synthesized for use in various fields, particularly in medicine and pharmaceuticals . The synthesis methods, reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications have been studied .

- Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .

- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .

- Field : Medicinal Chemistry

- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines .

- Methods : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines .

Synthesis of Pyrimidine Derivatives

Anticancer Applications

- Field : Organic Chemistry

- Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .

- Methods : The compound is reacted with methylamine under microwave conditions .

- Results : This method results in the formation of 4,6-dimethoxy-N-methylpyrimidin-2-amine .

- Field : Agrochemistry

- Application Summary : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine may also be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .

- Methods : The compound is used as a precursor in the synthesis of 2′-pyrimidinecarbonylsulfonanilide derivatives .

- Results : The resulting compounds have shown potent herbicidal activity .

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .

- Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .

- Results : Some of these compounds showed significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .

- Field : Medicinal Chemistry

- Application Summary : Pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 have been synthesized for potential anticancer applications .

- Methods : These compounds were synthesized using a microwave technique .

- Results : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized .

Microwave Assisted Preparation

Herbicidal Activity

CDK2 Inhibitors

Anticancer Applications

- Field : Organic Chemistry

- Application Summary : The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, has been studied . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

- Methods : The formation of the bis-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones was illustrated in a reported mechanism by the nucleophilic addition of the copper complex formed with phenyl urea 2 to the bis-aldehydes (181) (in a molar ratio of 2: 1) and subsequent cyclocondensation of the formed intermediates, a H-shift and an oxidative .

- Results : This study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date .

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods : A new set of small molecules featuring these scaffolds were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Bicyclic 6 + 6 Systems

CDK2 Inhibition for Cancer Treatment

未来方向

The future directions for research on “3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” could include further exploration of its potential as a kinase inhibitor , as well as investigation of its physical and chemical properties and safety profile. Further studies could also explore its synthesis and reactivity in more detail.

属性

IUPAC Name |

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIBBJIJIZBZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)

![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)

![8-Oxaspiro[4.5]decan-1-one](/img/structure/B1429100.png)